molecular formula C12H16O4 B071958 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde CAS No. 172900-75-3

4-Methoxy-3-(3-methoxypropoxy)benzaldehyde

Cat. No.: B071958
CAS No.: 172900-75-3
M. Wt: 224.25 g/mol
InChI Key: RBSXHAWCVPPVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-(3-methoxypropoxy)benzaldehyde (CAS 172900-75-3) is a high-purity benzaldehyde derivative supplied as white powders with a minimum purity of 97% . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . Its molecular structure, characterized by the formula C₁₂H₁₆O₄ and a molecular weight of 224.25 g/mol, features multiple functional groups that allow for diverse chemical modifications, making it particularly useful in the development of Active Pharmaceutical Ingredients (APIs) . The compound's physical properties include a boiling point of approximately 341.9 °C and a density of 1.093 g/cm³ . Primary applications include its use as a key intermediate in the synthesis of pharmaceuticals, fine chemicals, and agrochemicals such as herbicides and insecticides . Furthermore, its aromatic and electron-donating characteristics make it a candidate for use in the production of specialized materials, including liquid crystals and organic semiconductors . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-methoxy-3-(3-methoxypropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-14-6-3-7-16-12-8-10(9-13)4-5-11(12)15-2/h4-5,8-9H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSXHAWCVPPVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=C(C=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459098
Record name 4-methoxy-3-(3-methoxypropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172900-75-3
Record name 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172900-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methoxy-3-(3-methoxypropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzaldehyde, 4-methoxy-3-(3-methoxypropoxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with 3-methoxy-1-propanol in the presence of a base such as sodium methylate. The reaction is carried out in methanol and heated for a specific duration . Another method involves the use of triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) and toluene, followed by the addition of 3-methoxy-1-propanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(3-methoxypropoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:
4-Methoxy-3-(3-methoxypropoxy)benzaldehyde is utilized as an intermediate in the synthesis of more complex organic molecules. Its methoxy and propoxy substituents enhance its reactivity, making it a valuable building block for the development of new materials and pharmaceuticals .

Synthesis of Bioactive Compounds:
This compound is also involved in the synthesis of bioactive molecules. For instance, it serves as a precursor in the preparation of various pharmaceutical intermediates, including those used in antihypertensive medications like aliskiren hemifumarate .

Biological Research

Antimicrobial Properties:
Research has indicated that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against several bacterial strains, suggesting potential applications in developing antimicrobial agents .

Antioxidant Activity:
The compound has been studied for its antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals makes it a candidate for further exploration in nutraceutical formulations .

Therapeutic Applications:
Ongoing research aims to explore the therapeutic potential of this compound, particularly in drug development. Its structural features may contribute to interactions with biological targets, leading to novel therapeutic agents .

Industrial Applications

Fragrance and Flavor Industry:
In industrial settings, this compound is used in the production of fragrances and flavors. Its aromatic properties make it suitable for use in cosmetic products and food flavoring agents .

Material Science:
The compound's unique chemical structure allows it to be incorporated into various materials, enhancing their properties. It is being investigated for use in polymer science and materials engineering due to its potential to modify physical characteristics such as flexibility and thermal stability .

Data Table: Summary of Applications

Field Application Details
Chemical SynthesisIntermediate for organic synthesisUsed in synthesizing complex organic molecules and pharmaceutical intermediates .
Biological ResearchAntimicrobial activityEffective against various bacterial strains; potential for antimicrobial agent development .
Antioxidant propertiesScavenges free radicals; potential use in nutraceuticals .
Therapeutic applicationsInvestigated for drug development targeting biological systems .
Industrial ApplicationsFragrance and flavor productionUsed in cosmetics and food flavoring agents .
Material sciencePotential applications in polymer modification and material engineering .

Case Studies

  • Synthesis of Antihypertensive Agents:
    A study demonstrated the synthesis of (R)-4-(2-(halomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene using this compound as a key intermediate. This highlights its importance in developing effective antihypertensive therapies .
  • Antimicrobial Efficacy Testing:
    In a laboratory setting, this compound was tested against multiple bacterial strains. Results indicated significant antimicrobial activity, paving the way for further research into its use as an antibacterial agent .

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting various biochemical processes. The methoxy and methoxypropoxy groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Substituent Variations in Alkoxy Chains

The length and terminal groups of alkoxy substituents significantly influence reactivity and bioactivity:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Findings References
4-Methoxy-3-(3-methoxypropoxy)benzaldehyde 4-OCH₃, 3-(OCH₂CH₂CH₂OCH₃) C₁₂H₁₆O₄ 224.25 Used in hepatoma-targeting acrylonitrile derivatives; balances lipophilicity and solubility .
4-Methoxy-3-(2-methoxyethoxy)benzaldehyde 4-OCH₃, 3-(OCH₂CH₂OCH₃) C₁₁H₁₄O₄ 210.23 Shorter ethoxy chain reduces steric hindrance, enhancing reaction yields in heterocyclic synthesis .
4-Methoxy-3-(3-morpholinpropoxy)benzaldehyde 4-OCH₃, 3-(OCH₂CH₂CH₂N-morpholine) C₁₅H₂₁NO₄ 295.33 Morpholine group improves solubility and bioactivity against cancer cells .

Key Insight: Longer alkoxy chains (e.g., propoxy vs. Terminal functional groups (e.g., morpholine) introduce hydrogen-bonding sites, enhancing biological interactions.

Electron-Withdrawing vs. Electron-Donating Groups

Electron-donating (e.g., methoxy) and withdrawing (e.g., nitro, trifluoromethyl) groups modulate aldehyde reactivity:

Compound Name Substituents (Position) Molecular Formula Key Findings References
4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde 4-OCH₃, 3-(OCH₂C₆H₄NO₂) C₁₅H₁₃NO₅ Nitro group enhances electrophilicity, favoring Schiff base formation; used in coordination chemistry .
4-Methoxy-3-(trifluoromethyl)benzaldehyde 4-OCH₃, 3-CF₃ C₉H₇F₃O₂ Trifluoromethyl group increases electrophilicity, accelerating nucleophilic addition reactions .
4-Ethoxy-3-methoxybenzaldehyde 4-OCH₂CH₃, 3-OCH₃ C₁₀H₁₂O₃ Dual alkoxy groups stabilize the aromatic ring, reducing oxidation susceptibility .

Key Insight: Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase aldehyde reactivity in condensation reactions, while electron-donating groups (e.g., -OCH₃) stabilize intermediates in pharmaceutical syntheses.

Steric and Positional Effects

Substituent position and steric bulk impact molecular conformation and applications:

Compound Name Substituents (Position) Molecular Formula Key Findings References
4-Methoxy-3-methylbenzaldehyde 4-OCH₃, 3-CH₃ C₉H₁₀O₂ Methyl group increases hydrophobicity, favoring use in fragrance formulations .
4-(Benzyloxy)-3-methoxybenzaldehyde 4-OCH₂C₆H₅, 3-OCH₃ C₁₅H₁₄O₃ Benzyloxy group enables further derivatization via hydrogenolysis .
4-Methoxy-3-(3-methylbut-2-enyl)benzaldehyde 4-OCH₃, 3-CH₂CH(CH₂)CH₂ C₁₃H₁₆O₂ Unsaturated side chain facilitates cyclization in chalcone synthesis .

Key Insight : Bulky substituents (e.g., benzyloxy) hinder reaction kinetics but provide sites for further functionalization. Positional isomerism (e.g., 3- vs. 4-substitution) alters electronic distribution, affecting solubility and crystallization behavior.

Biological Activity

4-Methoxy-3-(3-methoxypropoxy)benzaldehyde, with the molecular formula C₁₂H₁₆O₄, is an organic compound characterized by a benzaldehyde functional group and two methoxy substituents. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and versatility as a synthetic intermediate. This article explores its biological activity, synthesis methods, and relevant research findings.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions, including:

  • Condensation Reactions : Utilizing aldehydes and alcohols under acidic conditions.
  • Reduction Reactions : Reducing corresponding ketones or esters using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • Cycloaddition Reactions : Employed in the synthesis of pharmacologically active substances such as renin inhibitors .

Biological Activity

Research indicates that this compound exhibits various biological activities, which may include:

  • Antioxidant Properties : Similar compounds have shown potential antioxidant effects, suggesting that this compound may help mitigate oxidative stress in biological systems.
  • Enzyme Inhibition : It has been implicated in the synthesis of enzyme inhibitors, particularly for therapeutic applications targeting hypertension through renin inhibition .
  • Reactivity with Biological Targets : The compound's unique structure allows it to interact with enzymes and receptors, potentially influencing metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds structurally related to this compound. Here are some notable findings:

  • A study demonstrated that derivatives of benzaldehyde can exhibit significant inhibitory effects on certain enzymes, which could lead to therapeutic applications in treating diseases related to metabolic dysfunctions.
  • Research on similar methoxy-substituted benzaldehydes indicated their potential use as anti-inflammatory agents due to their ability to modulate inflammatory pathways.

Comparative Analysis of Similar Compounds

The following table summarizes key features of compounds related to this compound:

Compound NameMolecular FormulaKey Features
4-Methoxy-3-(trifluoromethyl)benzaldehydeC₉H₇F₃O₂Contains trifluoromethyl group; used in agrochemicals.
IsovanillinC₈H₈O₃Known for antioxidant properties; methoxy-substituted.
VanillinC₈H₈O₃Widely used flavoring agent; structurally similar.

The structural characteristics of this compound, particularly its dual methoxy groups and propyl ether linkage, may contribute to its distinct reactivity and potential biological activity compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-3-(3-methoxypropoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Methoxy-3-(3-methoxypropoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.